molecular formula C21H25N7 B1683880 ENMD-2076 CAS No. 934353-76-1

ENMD-2076

カタログ番号: B1683880
CAS番号: 934353-76-1
分子量: 375.5 g/mol
InChIキー: BLQYVHBZHAISJM-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ENMD-981693は、有糸分裂の進行に必須なセリン/スレオニンキナーゼファミリーであるオーロラキナーゼを標的としたスクリーニングにより発見された、経口活性のある新規分子です。 オーロラAアイソフォームに対して選択性があり、幅広いチロシンキナーゼ標的に対して有意な活性を示しており、腫瘍学療法の有望な候補となっています .

科学的研究の応用

ENMD-981693 has a wide range of scientific research applications:

作用機序

ENMD-981693は、オーロラA、Flt3、CSF1R、Lck、JAK2、c-Kitを含む複数のキナーゼ標的を阻害することにより、その効果を発揮します。これらのキナーゼの阻害は、細胞分裂、血管新生、腫瘍増殖に関与する重要なシグナル伝達経路を阻害します。 この化合物は、他のオーロラB阻害剤ではよくある問題であるエンドレプリケーションを引き起こすことなく、G2/M細胞周期停止に続いてアポトーシスを誘導します .

類似の化合物との比較

ENMD-981693は、オーロラAアイソフォームに対する選択性と、複数のチロシンキナーゼ標的に対する幅広い活性スペクトルにおいてユニークです。類似の化合物には以下が含まれます。

    イマチニブ: 慢性骨髄性白血病に用いられるキナーゼ阻害剤ですが、活性スペクトルが異なります。

    MK-0457 (VX-680): オーロラBも標的とするオーロラキナーゼ阻害剤であり、エンドレプリケーションを引き起こします。

    AZD1152: 選択性プロファイルが異なる別のオーロラキナーゼ阻害剤です。

ENMD-981693は、幅広いキナーゼを阻害する能力と、前臨床モデルにおける強力な抗腫瘍活性により、際立っています .

生化学分析

Biochemical Properties

ENMD-2076 plays a pivotal role in biochemical reactions by selectively inhibiting several key kinases. It has a high affinity for the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) . The compound inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 values ranging from 0.025 to 0.7 μmol/L . This compound also induces regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits cellular proliferation and induces apoptosis in cancer cells . The compound also causes G2/M phase arrest, thereby disrupting the cell cycle . In preclinical models of triple-negative breast cancer, this compound treatment resulted in a decrease in cellular proliferation and microvessel density, as well as an increase in p53 and p73 expression . These effects highlight the compound’s potential in targeting aggressive cancer subtypes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of multiple kinases. This compound binds to and inhibits the activity of Aurora A kinase, which is essential for mitotic cell division . Additionally, the compound inhibits angiogenic tyrosine kinases such as VEGFR2/KDR and FGFR1 and 2, thereby preventing the formation of new blood vessels and regressing formed vessels . This dual mechanism of action contributes to its antiproliferative and antiangiogenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Pharmacodynamic experiments in vivo showed that single doses of this compound had sustained inhibitory effects on the activation of Flt3 and angiogenic tyrosine kinases . The compound’s stability and degradation over time have been studied, with results indicating that it remains effective in inhibiting tumor growth and angiogenesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent inhibition of tumor growth has been observed in human plasmacytoma xenografts, with reduced expression of phospho-histone H3, Ki-67, and CD34 in microvasculature . Higher doses of this compound have been associated with increased caspase-3 staining, indicating enhanced apoptosis . At very high doses, toxic effects such as hypertension and neutropenia have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of kinases involved in cell cycle regulation and angiogenesis . The compound interacts with enzymes such as Aurora A kinase and VEGFR2/KDR, leading to changes in metabolic flux and metabolite levels . These interactions contribute to its overall antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound, allowing for effective systemic distribution . The compound’s interaction with transporters and binding proteins facilitates its localization to target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound targets specific compartments within cells, including the nucleus and cytoplasm . Post-translational modifications and targeting signals direct this compound to these compartments, where it inhibits key kinases involved in cell cycle regulation and angiogenesis .

準備方法

ENMD-981693の合成には、ビニルピリミジン遊離塩基の調製が含まれます。この化合物は、ピリミジン環の形成とそれに続く必要な置換基を導入するための官能基化を含む一連の反応によって合成されます。 工業生産方法には、これらの合成経路を最適化して、最終生成物の高収率と高純度を確保することが含まれます .

化学反応の分析

ENMD-981693は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成する可能性があります。

    還元: 還元反応は、分子に存在する官能基を修飾するために実行できます。

    置換: 置換反応は一般的であり、ピリミジン環上の特定の置換基を他の官能基で置き換えることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ENMD-981693は、幅広い科学研究への応用があります。

類似化合物との比較

ENMD-981693 is unique in its selectivity for the Aurora A isoform and its broad spectrum of activity against multiple tyrosine kinase targets. Similar compounds include:

    Imatinib: A kinase inhibitor used for chronic myelogenous leukemia, but with a different spectrum of activity.

    MK-0457 (VX-680): An Aurora kinase inhibitor that also targets Aurora B, leading to endo-reduplication.

    AZD1152: Another Aurora kinase inhibitor with a different selectivity profile.

ENMD-981693 stands out due to its ability to inhibit a wide range of kinases and its potent antitumor activity in preclinical models .

生物活性

ENMD-2076 is a novel orally active small molecule that functions primarily as an inhibitor of Aurora A kinase and various angiogenic pathways. This compound has garnered attention for its potential therapeutic applications in treating various malignancies, including solid tumors and hematologic cancers. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's mechanism of action involves several critical pathways associated with tumor growth and survival:

  • Aurora A Kinase Inhibition : this compound selectively inhibits Aurora A kinase, which plays a vital role in mitosis. This inhibition disrupts cell division, leading to apoptosis in cancer cells.
  • Angiogenesis Inhibition : The compound also targets angiogenic kinases such as VEGFRs (Vascular Endothelial Growth Factor Receptors) and FGFRs (Fibroblast Growth Factor Receptors), hindering the formation of new blood vessels essential for tumor growth .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.025 to 0.7 μmol/L against a wide range of human solid tumors and hematologic cancer cell lines .

In Vivo Studies

In animal models, this compound has shown promising results:

  • Tumor Regression : In xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, this compound induced regression or complete inhibition of tumor growth at well-tolerated doses .
  • Pharmacodynamics : Single doses of this compound resulted in sustained inhibition of Flt3 activation and angiogenic tyrosine kinases like VEGFR2/KDR and FGFR1/2 .

Phase I Trials

Initial clinical trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetic profiles. Results indicated biologic activity in patients with refractory advanced solid malignancies .

Phase II Trials

Several Phase II trials have been conducted to evaluate the efficacy of this compound in specific cancer types:

  • Triple-Negative Breast Cancer (TNBC) :
    • In a study involving patients with pretreated advanced TNBC, the clinical benefit rate was reported at 16.7%, with some patients achieving partial responses .
    • Increased levels of p53 and p73 were correlated with sensitivity to treatment, while resistant models exhibited a senescent phenotype .
  • Soft Tissue Sarcoma :
    • A Phase II study demonstrated that this compound showed activity in advanced soft tissue sarcoma, with specific mutations identified in patients who benefited from treatment .
  • Other Malignancies :
    • Additional studies have explored its application in ovarian clear cell carcinoma (OCCC), showing objective response rates consistent with its anti-tumor activity profile .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Patient Response : In one trial involving patients with metastatic TNBC, two patients achieved partial responses lasting over six months, while a significant percentage maintained stable disease .

Summary Table of Key Findings

Study TypeCancer TypeObjective Response RateNotable Findings
Phase IVarious Solid TumorsN/AEstablished MTD; pharmacokinetic profiles studied
Phase IITriple-Negative Breast16.7%Correlation between p53/p73 levels and sensitivity
Phase IISoft Tissue SarcomaN/AIdentified mutations linked to treatment benefit
Preclinical StudiesVarious Tumor ModelsN/AInduced apoptosis; inhibited angiogenesis

特性

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYVHBZHAISJM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239430
Record name ENMD-2076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934353-76-1
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENMD-2076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENMD-981693
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ENMD-2076
Reactant of Route 2
Reactant of Route 2
ENMD-2076
Reactant of Route 3
Reactant of Route 3
ENMD-2076
Reactant of Route 4
Reactant of Route 4
ENMD-2076
Reactant of Route 5
Reactant of Route 5
ENMD-2076
Reactant of Route 6
Reactant of Route 6
ENMD-2076
Customer
Q & A

Q1: What is ENMD-2076 and what makes it a promising anti-cancer agent?

A1: (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, also known as this compound, is a novel, orally active small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival. [, , ] This includes inhibiting angiogenesis, proliferation, and cell cycle progression. [] this compound demonstrates selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). []

Q2: What is the mechanism of action of this compound?

A2: this compound primarily acts by inhibiting Aurora A kinase, along with other angiogenic kinases including VEGFR2/KDR and FGFR1 and 2. [, , ] This multi-targeted approach leads to G2/M cell cycle arrest, increased aneuploidy, and ultimately, cell death in susceptible cancer cell lines. [] In vivo, this compound exhibits antitumor activity through multiple mechanisms including anti-proliferative, anti-angiogenic, and anti-metabolic effects. []

Q3: What cancers has this compound shown preclinical activity against?

A3: Preclinical studies have shown promising results for this compound in various cancer models including:

  • Triple-negative breast cancer (TNBC): Demonstrates robust anti-cancer activity, especially in models with p53 mutations. [, , , , , ]
  • Hepatocellular carcinoma (HCC): Shows significant tumor growth inhibition in xenograft models, outperforming sorafenib. [, ]
  • Multiple myeloma (MM): Exhibits potent single-agent activity and synergistic effects when combined with lenalidomide. [, , , , ]
  • Acute myeloid leukemia (AML): Shows activity and potential to overcome chemo-resistance, particularly when combined with cytarabine. [, , , ]
  • Colorectal cancer (CRC): Displays anti-proliferative effects, cell cycle arrest, and anti-tumor activity in both cell lines and patient-derived xenograft models. [, ]

Q4: What is the role of p53 in the anti-tumor activity of this compound?

A4: In TNBC, the sensitivity to this compound appears to be influenced by p53 status. [] Preclinical models indicate that cell lines with a p53 mutation and increased p53 expression tend to be more sensitive to the cytotoxic and pro-apoptotic effects of this compound. [] Interestingly, even in models with mutant p53, treatment with this compound led to increased p53 and p73 levels. [] This suggests a complex interplay between this compound and the p53 pathway, warranting further investigation.

Q5: What are the potential biomarkers for predicting response to this compound?

A5: Research on predictive biomarkers for this compound is ongoing. Some findings suggest potential correlations:

  • TNBC: p53 mutation and increased p53 expression were associated with greater sensitivity to this compound. [, ] Additionally, p73 upregulation correlated with sensitivity, while its loss and increased senescence markers were linked to resistance. []
  • HCC: Overexpression of FGFR1 may serve as a predictive biomarker for response to this compound. []
  • OCCC: Loss of ARID1A correlated with better progression-free survival (PFS) on this compound, suggesting its potential as a predictive biomarker. []

Q6: Has this compound shown efficacy in clinical trials?

A6: this compound has been evaluated in multiple Phase I and II clinical trials:

  • Ovarian Cancer: In a Phase II trial for platinum-resistant ovarian cancer, this compound demonstrated activity with an acceptable safety profile. [, ]
  • TNBC: A two-institution Phase II trial in patients with locally advanced or metastatic TNBC refractory to prior chemotherapy showed a 6-month clinical benefit rate of 16.7%. []
  • Fibrolamellar Carcinoma (FLC): A Phase II trial did not show significant efficacy for this compound as a single agent in this cancer type. []
  • Other Cancers: Phase I trials have been conducted in various hematological malignancies, including AML and MM, showing promising results and paving the way for further investigation. [, ]

Q7: What are the known mechanisms of resistance to this compound?

A7: Similar to other kinase inhibitors, resistance to this compound can develop. Research suggests:

  • TNBC: Senescence, characterized by p73 loss and increased p16 expression and senescence-associated beta-galactosidase activity, was associated with both intrinsic and acquired resistance. []
  • Leukemia: In vitro models of resistance to the Aurora B inhibitor ZM447439, structurally similar to this compound, showed a specific point mutation (G160E) in the kinase domain of Aurora B. This mutation may hinder the binding of Aurora kinase inhibitors, suggesting a potential mechanism for acquired resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。